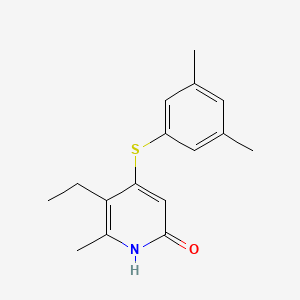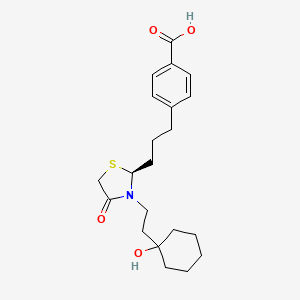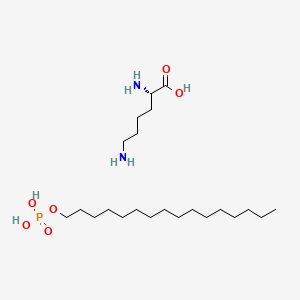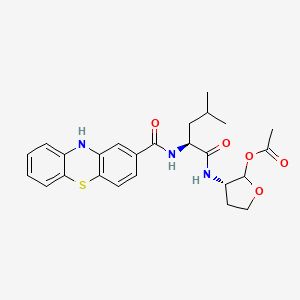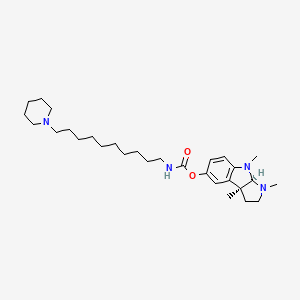
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-méthylpropyl)propanamide est un composé chimique appartenant à la classe des dérivés de benzisothiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-méthylpropyl)propanamide implique généralement la réaction du 2,1-benzisothiazole avec des réactifs chlorés et alkylés appropriés dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile, et de catalyseurs tels que la triéthylamine ou la pyridine pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs à flux continu pour assurer une qualité et un rendement constants. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-méthylpropyl)propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où l'atome de chlore peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés benzisothiazole substitués.
Applications de la recherche scientifique
Le N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-méthylpropyl)propanamide a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as an antimicrobial or antifungal agent.
Médecine : Explored for its potential therapeutic effects in treating certain diseases.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-méthylpropyl)propanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes ou les processus métaboliques.
Applications De Recherche Scientifique
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-méthylpropyl)-2,1-benzisothiazol-3-amine
- 3-chloro-N-(2-méthylpropyl)benzamide
Unicité
Le N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-méthylpropyl)propanamide est unique en raison de son motif de substitution spécifique sur le cycle benzisothiazole, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
68268-44-0 |
|---|---|
Formule moléculaire |
C14H17ClN2OS |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
N-(2,1-benzothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H17ClN2OS/c1-10(2)9-17(13(18)7-8-15)14-11-5-3-4-6-12(11)16-19-14/h3-6,10H,7-9H2,1-2H3 |
Clé InChI |
UAIUZMOAZJUCJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C1=C2C=CC=CC2=NS1)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



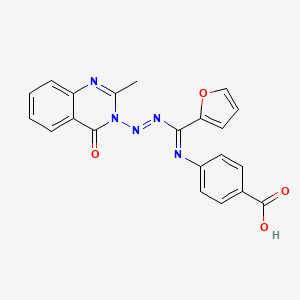

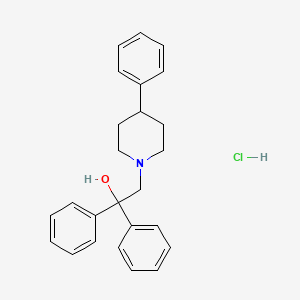
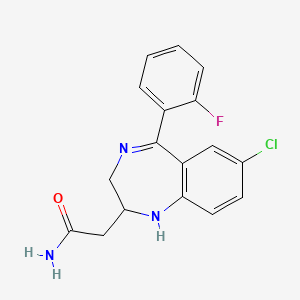
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
